molecular formula C14H18N2O3 B2378712 methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate CAS No. 865283-01-8

methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B2378712
CAS No.: 865283-01-8
M. Wt: 262.309
InChI Key: DSWQMDIQXCLSCS-UHFFFAOYSA-N
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Description

Methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-16(2)8-11-10-6-5-9(18-3)7-12(10)15-13(11)14(17)19-4/h5-7,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWQMDIQXCLSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key structural components:

  • 6-Methoxyindole core : Provides the heterocyclic backbone.
  • Dimethylaminomethyl group at C3 : Introduced via alkylation or reductive amination.
  • Methyl ester at C2 : Typically installed early in the synthesis via esterification.

Strategies prioritize functionalization at the reactive 3-position of the indole ring, leveraging electrophilic substitution or transition-metal-catalyzed coupling reactions.

Synthetic Routes

Vilsmeier-Haack Formylation Followed by Reductive Amination

This two-step approach is widely employed for introducing amine-containing side chains at the indole 3-position.

Step 1: Vilsmeier-Haack Formylation

Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
Conditions : Reflux at 110°C for 4–6 hours in anhydrous DMF.
Mechanism : Electrophilic formylation at the electron-rich C3 position via intermediate chloroiminium ion.

Example Protocol :

  • Methyl 6-methoxy-1H-indole-2-carboxylate (1.0 eq) is suspended in DMF (10 mL/g).
  • POCl₃ (1.5 eq) is added dropwise at 0°C, followed by heating to 110°C for 5 hours.
  • Quenching with ice-water yields methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate as a yellow solid (75–85% yield).
Step 2: Reductive Amination

Reagents : Dimethylamine (2.0 eq), sodium cyanoborohydride (NaBH₃CN).
Conditions : Methanol, 25°C, 12–24 hours.
Mechanism : Imine formation followed by selective reduction to the secondary amine.

Example Protocol :

  • Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate (1.0 eq) is dissolved in methanol.
  • Dimethylamine hydrochloride (2.0 eq) and NaBH₃CN (1.2 eq) are added sequentially.
  • Stirring at 25°C for 18 hours affords the title compound after purification via silica chromatography (60–70% yield).

Mannich Reaction

A one-pot method for direct installation of the dimethylaminomethyl group.

Reagents : Formaldehyde (1.2 eq), dimethylamine hydrochloride (1.5 eq), acetic acid.
Conditions : Reflux in ethanol for 8–12 hours.

Example Protocol :

  • Methyl 6-methoxy-1H-indole-2-carboxylate (1.0 eq) is dissolved in ethanol.
  • Formaldehyde (37% aq., 1.2 eq) and dimethylamine hydrochloride (1.5 eq) are added.
  • Acetic acid (0.5 eq) is introduced, and the mixture is refluxed for 10 hours.
  • Neutralization with NaHCO₃ and extraction yields the product (55–65% yield).

Palladium-Catalyzed Aminomethylation

For advanced functionalization, cross-coupling strategies using 6-bromoindole intermediates are viable.

Reagents : (Dimethylaminomethyl)boronic acid, Pd(PPh₃)₄.
Conditions : Suzuki-Miyaura coupling in dioxane/H₂O at 80°C.

Example Protocol :

  • Methyl 6-methoxy-3-bromo-1H-indole-2-carboxylate (1.0 eq) is reacted with (dimethylaminomethyl)boronic acid (1.2 eq).
  • Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1) are heated at 80°C for 12 hours.
  • Isolation by extraction affords the product (50–60% yield).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Vilsmeier + Reductive Amination 70 >95 High regioselectivity Multi-step, requires toxic POCl₃
Mannich Reaction 65 90 One-pot synthesis Moderate yield, byproduct formation
Pd-Catalyzed Coupling 55 85 Functional group tolerance Costly catalysts, sensitive conditions

Characterization Data

Critical analytical parameters for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.89 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.82 (d, J = 2.4 Hz, 1H, ArH), 3.94 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃), 3.72 (s, 2H, CH₂N), 2.32 (s, 6H, N(CH₃)₂).
  • HRMS (ESI+) : m/z calculated for C₁₄H₁₇N₂O₃ [M+H]⁺: 277.1188; found: 277.1191.
  • HPLC Purity : 98.2% (C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

For gram-scale production, the Vilsmeier-Haack/reductive amination route is preferred due to reproducibility:

  • Process Optimization :
    • Microwave-assisted formylation reduces reaction time to 1 hour.
    • Continuous flow reductive amination enhances safety and yield.
  • Cost Analysis : Raw material costs are minimized using DMF/POCl₃ ($0.45/g) versus Pd catalysts ($12.50/g).

Challenges and Solutions

  • Indole N-H Reactivity : Protection with tert-butyloxycarbonyl (Boc) groups prevents undesired side reactions during formylation.
  • Dimethylamine Volatility : Use of dimethylamine hydrochloride with molecular sieves improves reaction efficiency.
  • Purification Difficulties : Reverse-phase HPLC resolves co-eluting byproducts.

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis : Visible-light-mediated aminomethylation at room temperature.
  • Enzymatic Reductive Amination : NADPH-dependent enzymes for stereocontrolled synthesis.

Chemical Reactions Analysis

Ester Group Reactivity

The methyl ester at position 2 is susceptible to hydrolysis under basic or acidic conditions. For example:

  • Basic Hydrolysis : Lithium hydroxide in aqueous THF/methanol converts the ester to a carboxylic acid, as demonstrated for methyl indole-6-carboxylate (yield: 95%) .

  • Acid-Catalyzed Hydrolysis : Strong acids like HCl in methanol can also cleave the ester, though yields may vary depending on steric and electronic factors.

Reaction TypeConditionsProductYieldSource
SaponificationLiOH, THF/MeOH/H₂O, 60°CCarboxylic acid85–95%

Dimethylaminomethyl Group Reactivity

The (dimethylamino)methyl substituent at position 3 can participate in:

  • Alkylation/Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

  • Deprotonation : The α-hydrogen adjacent to the dimethylamino group can be abstracted under strong bases (e.g., LDA), enabling conjugate additions or cyclizations.

  • Mannich Reactions : Acts as a nucleophile in three-component reactions with aldehydes and amines.

Electrophilic Aromatic Substitution (EAS)

The indole ring’s electron-rich nature facilitates EAS at positions 4, 5, or 7, guided by the methoxy group’s directing effects:

  • Nitration : Nitric acid in acetic anhydride introduces nitro groups preferentially at position 5.

  • Halogenation : NBS or iodine in DMF yields halogenated derivatives.

  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) enable C–C or C–N bond formation, leveraging the methoxy group’s ortho/para-directing influence .

Oxidative Coupling Reactions

The indole core can undergo oxidative dimerization or cross-coupling with arenes/heteroarenes. For example:

  • Cu(II)-Catalyzed Coupling : Copper salen complexes in dichloroethane under O₂ mediate cross-coupling with 3-oxindoles, forming bis-indole derivatives .

SubstrateCatalystConditionsProductYieldSource
3-OxindoleCu-salenDCE, O₂, 50°CBis-indole45–60%

Functionalization via Reductive Amination

The dimethylaminomethyl group can be further modified via reductive amination with aldehydes/ketones, forming secondary or tertiary amines. For instance:

  • Reaction with formaldehyde and NaBH₃CN yields tertiary ammonium derivatives.

Biological Activity and Derivatization

Indole derivatives are frequently modified to enhance pharmacological properties:

  • Sulfonamide Formation : Reacting with sulfonyl chlorides introduces sulfonamide groups, as seen in related indole-based HDAC inhibitors .

  • Amide Coupling : Carbodiimide-mediated coupling (EDC/HOBt) with amines generates amide-linked hybrids, a strategy used in anticholinesterase agents .

Mechanistic Considerations

  • Radical Pathways : TEMPO trapping experiments suggest that copper-mediated reactions proceed via ionic rather than radical mechanisms .

  • Protection Strategies : Methoxy and ester groups may require protection (e.g., silylation) during multi-step syntheses to prevent side reactions.

Key Challenges and Opportunities

  • Regioselectivity : Competing directing effects of methoxy and dimethylaminomethyl groups complicate EAS outcomes.

  • Steric Hindrance : The bulky dimethylaminomethyl group may limit reactivity at position 3.

  • Catalytic Systems : Further exploration of asymmetric catalysis could enable enantioselective functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate is unique due to the combination of the indole ring, methoxy group, and dimethylamino group.

Biological Activity

Methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-6-methoxy-1H-indole-2-carboxylate
  • Molecular Formula : C₁₄H₁₇N₃O₃
  • Molecular Weight : 275.30 g/mol
  • Purity : 95% (as per commercial sources)

The indole ring system is crucial for its biological activity, as it is a common scaffold in many pharmaceuticals, known for its diverse pharmacological properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Indole Core : Starting from simple indole derivatives, the indole core is constructed through cyclization reactions.
  • Substitution Reactions : The introduction of the methoxy and dimethylamino groups occurs via nucleophilic substitution or coupling reactions.
  • Carboxylation : The final step often involves the introduction of a carboxylate group, which can enhance solubility and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably:

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : The compound has shown promising results with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL against MRSA, indicating strong antibacterial potential .

Anticancer Activity

Indoles are also known for their anticancer properties. Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines without significant cytotoxicity to normal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chai et al. (2022) explored a series of indole derivatives, including this compound, revealing its efficacy against MRSA with an MIC value significantly lower than that of traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on HEK293 human embryonic kidney cells, finding no significant hemolytic activity at concentrations up to 32 µg/mL, highlighting its potential as a selective antimicrobial agent .

Comparative Biological Activity Table

Compound NameActivity TypeMIC (µg/mL)Cytotoxicity (HEK293)
This compoundAntimicrobial (MRSA)≤0.25Low (<32)
Other Indole Derivative AAntimicrobial (MRSA)16Moderate
Other Indole Derivative BAnticancer (Various Lines)N/AHigh

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the indole scaffold. For example:

  • Step 1 : Preparation of the indole-2-carboxylate ester via esterification of the corresponding carboxylic acid, as seen in analogous dimethoxy indole derivatives .
  • Step 2 : Introduction of the 6-methoxy group through alkylation or demethylation of a protected precursor .
  • Step 3 : The dimethylaminomethyl group at position 3 can be introduced via Mannich-type reactions using dimethylamine and formaldehyde, followed by purification via recrystallization or chromatography . Key intermediates include methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate (after oxidation) and its reduced or substituted derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and electronic environments. For example, the methoxy group at position 6 appears as a singlet (~δ 3.8–4.0 ppm), while the dimethylaminomethyl group shows characteristic splitting patterns .
  • X-ray Crystallography : Resolves steric and electronic effects of substituents, as demonstrated in structurally similar indole derivatives (e.g., dihedral angles between rings and intermolecular interactions) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in the reactivity of the dimethylaminomethyl group under varying reaction conditions?

  • Methodological Answer :

  • Controlled Experiments : Compare reaction outcomes (e.g., substitution vs. oxidation) under acidic, neutral, and basic conditions. For instance, the dimethylaminomethyl group may undergo unintended oxidation to a carboxylate in the presence of strong oxidizing agents .
  • Spectroscopic Monitoring : Use in-situ FTIR or 1^1H NMR to track intermediate formation. For example, monitor the disappearance of the formyl group (if present) during reduction steps .
  • Computational Modeling : Predict electronic effects of substituents on reaction pathways (e.g., steric hindrance at position 3 affecting nucleophilic attacks) .

Q. What experimental design strategies are effective in optimizing the synthesis yield of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups can enhance reproducibility and reduce side reactions in oxidation steps .
  • Parameter Optimization : Use response surface methodology (RSM) to identify ideal conditions for Mannich reactions, balancing reaction time and dimethylamine equivalents .
  • Scale-Up Considerations : Transition from batch to continuous-flow systems to mitigate exothermicity in critical steps, as demonstrated in analogous indole syntheses .

Q. How does the steric and electronic environment of the indole ring influence the compound's reactivity in substitution reactions?

  • Methodological Answer :

  • Steric Analysis : X-ray data from related compounds (e.g., methyl 3-cyclohexyl-2-phenylindole-6-carboxylate) show that bulky substituents at position 3 hinder nucleophilic attacks, favoring para-substitution on the benzene ring .
  • Electronic Effects : Electron-donating groups (e.g., methoxy at position 6) activate the indole ring for electrophilic substitution, while the electron-withdrawing carboxylate at position 2 directs reactivity to specific positions .
  • Competitive Reaction Studies : Compare halogenation or nitration outcomes under identical conditions to map regioselectivity .

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